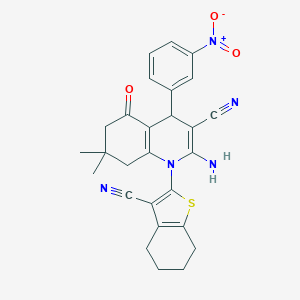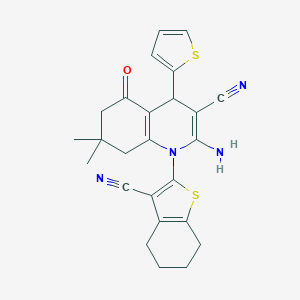![molecular formula C21H14N4OS B394023 2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE](/img/structure/B394023.png)
2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with amino, sulfanyl, and dicarbonitrile groups, along with a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE typically involves multi-step reactions. One common method is the pseudo-four-component reaction (pseudo-4CR) which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are usually carried out under mild conditions, often in the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobiphenyl: A simpler compound with a biphenyl moiety and an amino group.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Compounds with similar pyridine scaffolds and functional groups.
Uniqueness
2-AMINO-6-{[2-(4-BIPHENYLYL)-2-OXOETHYL]SULFANYL}-3,5-PYRIDINEDICARBONITRILE is unique due to its combination of functional groups and the presence of a biphenyl moiety
Eigenschaften
Molekularformel |
C21H14N4OS |
|---|---|
Molekulargewicht |
370.4g/mol |
IUPAC-Name |
2-amino-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H14N4OS/c22-11-17-10-18(12-23)21(25-20(17)24)27-13-19(26)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-10H,13H2,(H2,24,25) |
InChI-Schlüssel |
VXYLLGASCUHKAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE](/img/structure/B393941.png)
![ETHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393943.png)
![3-(3-bromo-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B393945.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B393946.png)


![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393951.png)
![ETHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B393952.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393953.png)
![2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393954.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B393955.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[3-nitro-4-(4-methyl-1-piperidinyl)benzylidene]acetohydrazide](/img/structure/B393957.png)
![ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393960.png)
![2-[2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl cyanide](/img/structure/B393962.png)
